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Compound of Interest

Compound Name: 2-Acetylcyclopentanone

Cat. No.: B155173 Get Quote

An In-depth Technical Guide to the Thermodynamic Properties of 2-Acetylcyclopentanone

Introduction
2-Acetylcyclopentanone (CAS No. 1670-46-8), a β-dicarbonyl compound, is a significant

intermediate in organic and pharmaceutical synthesis.[1][2] Its utility in the preparation of

antiepileptic drugs and EZH2 inhibitors highlights its importance in medicinal chemistry.[2] A

thorough understanding of its thermodynamic properties is crucial for optimizing reaction

conditions, purification processes, and for predicting its behavior in various chemical systems.

This guide provides a comprehensive overview of the known thermodynamic and

physicochemical properties of 2-acetylcyclopentanone, details relevant experimental

protocols, and visualizes key chemical processes.

Physicochemical and Thermodynamic Data
The following tables summarize the available quantitative data for 2-acetylcyclopentanone.

These values are a combination of experimentally determined and computationally predicted

data.

Table 1: General Physicochemical Properties of 2-Acetylcyclopentanone
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Property Value Units Source

Molecular Formula C₇H₁₀O₂ - [3]

Molecular Weight 126.15 g/mol [3]

Melting Point 60-70 °C [3][4]

Boiling Point 72-75 (at 8 mmHg) °C [1][3]

196-198 (at 760

mmHg)
°C [5]

Density 1.043 (at 25 °C) g/mL [1][3]

Flash Point 163 / 161 °F [3][5]

71.67 / 72 °C [4][5]

Vapor Pressure 0.00713 (at 25 °C) mmHg [3][4]

0.384 (at 25 °C, est.) mmHg [5]

Refractive Index n20/D 1.489 - [1][3]

pKa
10.87 ± 0.20

(Predicted)
- [3]

logP (o/w)
0.945 (Crippen

Method)
- [6][7]

Table 2: Calculated Thermodynamic Properties of 2-Acetylcyclopentanone

These properties were calculated using the Joback method, a group contribution method for

the estimation of thermophysical properties.[6][7]
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Property Symbol Value Units Source

Standard Gibbs

Free Energy of

Formation

ΔfG° -206.90 kJ/mol [6][7]

Enthalpy of

Formation

(Standard)

ΔfH°gas -377.61 kJ/mol [6][7]

Enthalpy of

Fusion

(Standard)

ΔfusH° 8.93 kJ/mol [6][7]

Enthalpy of

Vaporization

(Standard)

ΔvapH° 42.43 kJ/mol [6][7]

Critical

Temperature
Tc 722.38 K [6][7]

Critical Pressure Pc 3848.31 kPa [6][7]

Critical Volume Vc 0.382 m³/kmol [6][7]

Normal Boiling

Point
Tboil 496.53 K [6][7]

Normal Melting

Point
Tfus 297.70 K [6][7]

Table 3: Temperature-Dependent Ideal Gas Heat Capacity (Joback Method)[6]
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Temperature (K) Ideal Gas Heat Capacity (J/mol·K)

496.53 223.91

534.17 237.74

571.81 250.89

609.46 263.36

647.10 275.16

684.74 286.26

722.38 296.68

Table 4: Reduced Pressure Boiling Points[8][9]

Boiling Point (K) Pressure (bar)

346.7 0.01

358 to 363 0.020

374 to 376 0.032

Core Chemical Processes and Experimental
Protocols
Keto-Enol Tautomerism
A key characteristic of 2-acetylcyclopentanone is its existence as an equilibrium mixture of

keto and enol tautomers.[1] This equilibrium is fundamental to its reactivity. The enol form is

stabilized by the formation of an intramolecular hydrogen bond.

Keto-enol tautomerism of 2-acetylcyclopentanone.

Experimental Protocol: Determination of Keto-Enol
Equilibrium Constant (KE)
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A study by Iglesias (2002) detailed a method for determining the keto-enol equilibrium constant

in aqueous solutions using UV-Vis spectrophotometry. The protocol leverages the different UV

absorption spectra of the keto and enol forms and how they are affected by the presence of

micelles.[10]

Methodology:[10]

Preparation of Solutions: Prepare aqueous solutions of 2-acetylcyclopentanone. Prepare

separate series of these solutions containing varying concentrations of anionic, cationic, or

nonionic surfactants (e.g., SDS, CTAB, Triton X-100) to form micelles.

UV-Vis Spectroscopy: Record the UV absorption spectrum for each solution. The presence

of micelles alters the polarity of the microenvironment around the 2-acetylcyclopentanone
molecules, causing a shift in the keto-enol equilibrium which is observable in the UV

spectrum.

Data Analysis: Measure the changes in absorbance at the maximum absorption wavelength

as a function of surfactant concentration.

Calculation of KE: Apply a quantitative treatment to the absorbance data to calculate the

keto-enol equilibrium constant (KE).

Determination of Acidity Constants: By analyzing spectral changes as a function of pH in

basic aqueous media, the acidity equilibrium constant (Ka) can be determined. Combining

KE and Ka allows for the calculation of the individual acidity constants for the enol (as an

oxygen acid, pKEa = 7.72) and the ketone (as a carbon acid, pKKa = 8.12).[10]

The following diagram illustrates the general workflow for this experimental protocol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2002/nj/b202981m
https://pubs.rsc.org/en/content/articlelanding/2002/nj/b202981m
https://www.benchchem.com/product/b155173?utm_src=pdf-body
https://www.benchchem.com/product/b155173?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2002/nj/b202981m
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for K_E Determination

Solution Preparation

Spectroscopic Measurement

Data Analysis & Calculation

Prepare aqueous
2-acetylcyclopentanone solution

Create series of solutions with
varying surfactant concentrations

Prepare surfactant solutions
(anionic, cationic, nonionic)

Record UV absorption spectrum
for each solution

Analyze Samples

Measure absorbance change
vs. [Surfactant]

Extract Data

Calculate Keto-Enol
Equilibrium Constant (K_E)

Click to download full resolution via product page

Experimental workflow for KE determination.

Experimental Protocol: Purification
A standard laboratory procedure for the purification of 2-acetylcyclopentanone involves

vacuum fractionation.[11][12]

Methodology:[11][12]
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Dissolution: Dissolve the crude 2-acetylcyclopentanone in petroleum ether (boiling range

30-60 °C).

Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous

sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities.

Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as

Drierite (anhydrous calcium sulfate).

Fractionation: Filter off the drying agent and remove the solvent under reduced pressure.

Fractionally distill the remaining liquid under vacuum to obtain pure 2-
acetylcyclopentanone. The compound gives a characteristic violet color with ethanolic

ferric chloride (FeCl₃), which can be used as a qualitative test for the enol content.[11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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